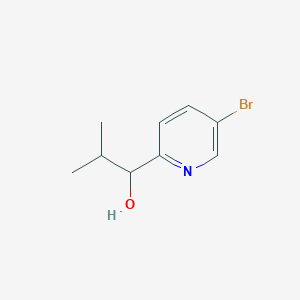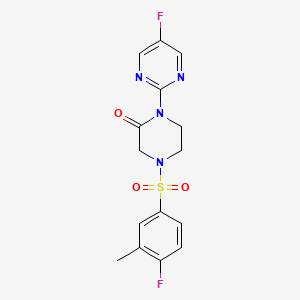
4-(4-Fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, commonly referred to as FMP, is a chemical compound that has garnered significant attention in the field of scientific research. FMP is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by FMP has been shown to have significant implications in the treatment of cancer and other diseases.
作用机制
FMP works by inhibiting the activity of PARP, which is an enzyme involved in the repair of DNA damage. When DNA is damaged, PARP is activated and initiates a series of events that lead to DNA repair. However, in cancer cells with defects in DNA repair pathways, such as BRCA-mutated cells, the inhibition of PARP by FMP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The inhibition of PARP by FMP has been shown to have significant effects on cellular processes. In addition to inducing cell death in cancer cells, FMP has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects have implications in the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
实验室实验的优点和局限性
FMP has several advantages for use in lab experiments. It is a potent inhibitor of PARP and has been shown to be effective in a variety of cell lines and animal models. However, there are also limitations to its use. FMP has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the cost of FMP can be prohibitive for some researchers.
未来方向
There are several future directions for research on FMP. One area of focus is the development of more efficient synthesis methods for FMP, which could reduce the cost and increase the availability of the compound. Another area of focus is the investigation of FMP in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its efficacy in the treatment of cancer. Finally, the potential use of FMP in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders, warrants further investigation.
合成方法
The synthesis of FMP involves a multi-step process that begins with the reaction of 4-fluoro-3-methylphenol and p-toluenesulfonyl chloride. The resulting product is then reacted with 5-fluoropyrimidine-2-amine to form the intermediate product, which is then reacted with piperazine to produce FMP.
科学研究应用
FMP has been extensively studied for its potential use in the treatment of cancer. PARP inhibitors, such as FMP, have been shown to be effective in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. In addition, FMP has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
属性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3S/c1-10-6-12(2-3-13(10)17)25(23,24)20-4-5-21(14(22)9-20)15-18-7-11(16)8-19-15/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJOGSRASAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylbenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



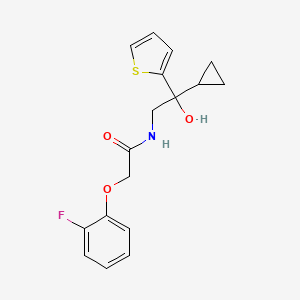
![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)
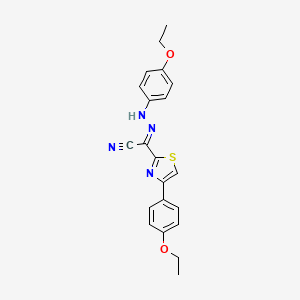
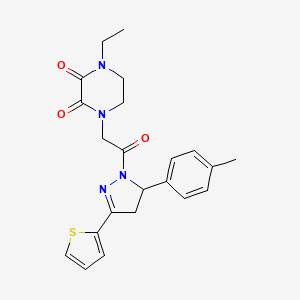
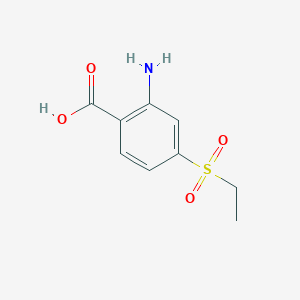
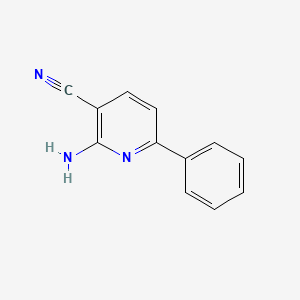


![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)
